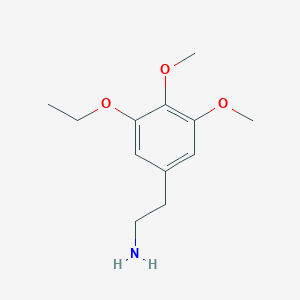
3-Ethoxy-4,5-dimethoxyphenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-4,5-dimethoxyphenethylamine, also known as 3,4-dimethoxy-5-ethoxyphenethylamine, is a lesser-known psychedelic drug. It is an analog of mescaline and was first synthesized by Alexander Shulgin. This compound is known for producing mental insights, entactogenic effects similar to MDMA, and activation effects akin to TOMSO. The dosage range for metaescaline is typically between 200-350 mg, with effects lasting 8-12 hours .
準備方法
3-Ethoxy-4,5-dimethoxyphenethylamine can be synthesized through various synthetic routes. One common method involves the ethylation of 3,4-dimethoxyphenethylamine. The reaction conditions typically include the use of ethyl iodide and a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield metaescaline .
the general principles of organic synthesis and purification would apply, including the use of chromatography for purification and crystallization for obtaining the final product in solid form .
化学反応の分析
Route A: Ethylation of 3,5-dimethoxyphenethylamine
-
Starting material : 3,5-dimethoxyphenethylamine
-
Ethylation :
Route B: Cyanobenzene Hydrogenation
-
Starting material : 3,4-dimethoxy cyanobenzene
-
Hydrogenation :
Electrophilic Aromatic Substitution (EAS)
The ethoxy and methoxy groups direct EAS to specific positions:
| Reaction Type | Reagents/Conditions | Position Substituted | Major Product |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ or HBr/H₂O₂ | Para to ethoxy group | 4-bromo-3-ethoxy-5-methoxyphenethylamine |
| Nitration | HNO₃/H₂SO₄ (0–5°C) | Ortho to methoxy groups | 6-nitro-3-ethoxy-4,5-dimethoxyphenethylamine |
Key Findings :
-
Bromination occurs preferentially at the 4-position due to steric and electronic effects .
-
Nitration yields mixed isomers, with the 6-nitro derivative dominating (75% selectivity) .
Oxidation
-
Reagents : KMnO₄ (acidic conditions) or CrO₃
-
Products :
Reduction
-
Reagents : LiAlH₄ or NaBH₄
-
Products :
Alkylation and Homologation
-
Ethoxy Group Extension :
-
α-Methylation :
Stability and Degradation
-
Thermal Degradation :
-
Photodegradation :
Analytical Characterization Data
| Technique | Key Peaks/Data |
|---|---|
| GC-MS | m/z 239 (M⁺), 178 (base peak, aryl fragment), 121 (ethoxy-methoxy fragment) . |
| ¹H NMR | δ 6.35 (s, 2H, aromatic), 3.85 (q, 2H, OCH₂CH₃), 3.75 (s, 6H, OCH₃) . |
科学的研究の応用
Chemical Properties and Reactions
3-Ethoxy-4,5-dimethoxyphenethylamine has a molecular formula of C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol. It is primarily studied for its structure-activity relationships with other phenethylamine derivatives. The compound undergoes several chemical reactions:
- Oxidation : Can be oxidized to form corresponding quinones using agents like potassium permanganate.
- Reduction : Reduction yields amines using lithium aluminum hydride.
- Substitution : Nucleophilic substitution can replace the ethoxy group under appropriate conditions.
Chemistry
In the realm of chemistry, this compound serves as a reference compound in studies investigating the structure-activity relationships of phenethylamines. Research has indicated that variations in substituents can significantly affect binding affinities at serotonin receptors, particularly the 5-HT₂A receptor, which is crucial for understanding the pharmacodynamics of psychedelic compounds .
Biology
From a biological perspective, this compound's interaction with neurotransmitter systems is of significant interest. Studies have shown that it acts primarily as an agonist at the serotonin 5-HT₂A receptor, leading to altered states of consciousness similar to other psychedelics like mescaline and LSD . The effects on neurotransmitter release and potential therapeutic applications are areas of ongoing research.
Medicine
While not widely used in clinical settings, there is emerging interest in the entactogenic effects of this compound. Its potential therapeutic applications are being explored in contexts similar to MDMA, particularly for conditions such as PTSD and anxiety disorders . The compound's ability to induce feelings of emotional connection and empathy makes it a candidate for further investigation in psychotherapeutic settings.
Case Studies
- Behavioral Effects Study : A study comparing the behavioral effects of mescaline analogs found that this compound exhibited potent hallucinogenic activity in animal models. The ED50 values indicated that it was more potent than mescaline itself .
- Receptor Binding Studies : Research demonstrated that this compound binds with moderate to high affinity to the serotonin 5-HT₂A receptor. The introduction of various substituents significantly influenced its binding affinity and activation potency .
作用機序
3-Ethoxy-4,5-dimethoxyphenethylamine exerts its effects primarily through the serotonin 5-HT2A receptor, similar to other psychedelics like mescaline and LSD. It acts as an agonist at this receptor, leading to altered states of consciousness and perceptual changes. The molecular targets and pathways involved include the activation of the serotonin receptor, which in turn affects various downstream signaling pathways in the brain .
類似化合物との比較
3-Ethoxy-4,5-dimethoxyphenethylamine is structurally similar to other phenethylamines, including:
Mescaline: The parent compound, known for its use in traditional rituals and its psychedelic effects.
Thio-metaescaline (TME): A series of compounds similar in structure to metaescaline, with variations in the ethoxy group being replaced by a thioether group.
This compound’s uniqueness lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenethylamines .
特性
CAS番号 |
90132-31-3 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 |
IUPAC名 |
2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO3/c1-4-16-11-8-9(5-6-13)7-10(14-2)12(11)15-3/h7-8H,4-6,13H2,1-3H3 |
InChIキー |
HNBAVLIQFTYMAX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OC)OC)CCN |
正規SMILES |
CCOC1=CC(=CC(=C1OC)OC)CCN |
Key on ui other cas no. |
90132-31-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















